Temephos-d12

Analytical Chemistry Mass Spectrometry Environmental Monitoring

Temephos-d12 is the only internal standard that guarantees co-elution with temephos for robust isotope dilution mass spectrometry (IDMS). Its 12‑deuterium substitution yields a +12 Da mass shift, eliminating interference from endogenous analyte—a limitation of unlabeled or non‑deuterated analogs. This 99 atom% D, >95% pure standard compensates for matrix effects, extraction losses, and ionization variability, enabling regulatory compliance (SANTE/11312/2021) in environmental, food, and biological LC‑MS/MS methods.

Molecular Formula C16H20O6P2S3
Molecular Weight 478.5 g/mol
Cat. No. B15562944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemephos-d12
Molecular FormulaC16H20O6P2S3
Molecular Weight478.5 g/mol
Structural Identifiers
InChIInChI=1S/C16H20O6P2S3/c1-17-23(25,18-2)21-13-5-9-15(10-6-13)27-16-11-7-14(8-12-16)22-24(26,19-3)20-4/h5-12H,1-4H3/i1D3,2D3,3D3,4D3
InChIKeyWWJZWCUNLNYYAU-MGKWXGLJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 0.01 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Temephos-d12 (CAS 1219795-39-7): A Deuterated Organophosphate Larvicide Internal Standard for Quantitative LC-MS/MS Analysis


Temephos-d12 is a stable isotope-labeled analog of the organophosphate larvicide temephos, wherein twelve hydrogen atoms are substituted with deuterium at the four methoxy groups (O,O,O′,O′-tetramethyl-d12) . This substitution yields a nominal mass increase of 12 Da relative to the unlabeled parent compound (MW 478.54 vs. 466.47 g/mol), providing a distinct isotopic signature for mass spectrometric differentiation . The compound serves primarily as an internal standard (IS) in quantitative LC-MS/MS workflows, compensating for matrix effects, extraction losses, and ionization variability during the analysis of temephos residues in environmental and biological matrices [1].

Why Unlabeled Temephos or Non-Isotopic Internal Standards Cannot Substitute for Temephos-d12 in Regulatory-Grade Quantitation


Temephos undergoes extensive in vivo and environmental biotransformation, yielding at least eleven identified metabolites including temephos-sulfoxide (Tem-SO), temephos-oxon (Tem-oxon), and bisphenol S [1]. Unlabeled temephos cannot serve as an internal standard because it is indistinguishable from endogenous or residual analyte in real-world samples. Non-isotopic structural analogs (e.g., other organophosphates) exhibit differential chromatographic retention times and distinct matrix effect susceptibility, failing to co-elute with temephos and thereby undermining the fundamental co-elution principle required for robust isotope dilution mass spectrometry (IDMS) [2]. Temephos-d12, with a 99 atom% D isotopic enrichment and a purity exceeding 95%, provides the near-identical physicochemical behavior necessary to track analyte recovery through all sample preparation and ionization steps, a capability not shared by unlabeled or non-deuterated alternatives .

Quantitative Differentiation of Temephos-d12: Comparative Evidence for Scientific Procurement Decisions


Mass Shift and Isotopic Purity: Enabling Reliable Differentiation from Unlabeled Temephos in Complex Matrices

Temephos-d12 exhibits a molecular ion shift of +12 Da relative to unlabeled temephos (MW 478.54 vs. 466.47 g/mol) due to complete deuteration at all four methoxy positions, corresponding to the substitution of twelve hydrogen atoms with deuterium . This mass difference allows unambiguous MS/MS channel separation with negligible isotopic cross-talk. Vendor specifications require isotopic enrichment of 99 atom% D, minimizing the presence of unlabeled or partially labeled species that would otherwise contribute to background interference in the analyte channel . In contrast, unlabeled temephos exhibits natural abundance isotopic distribution without a discrete +12 Da peak, preventing its use as a co-eluting IS in targeted MRM assays.

Analytical Chemistry Mass Spectrometry Environmental Monitoring

Retention Time Fidelity: Quantifying Chromatographic Co-Elution vs. Non-Isotopic Internal Standards

In LC-MS/MS analysis, isotopically labeled internal standards such as Temephos-d12 are designed to co-elute precisely with the native analyte, thereby experiencing identical matrix-induced ionization suppression or enhancement [1]. This co-elution property corrects for variable extraction recovery and ionization efficiency across sample batches. By contrast, structurally similar but non-isotopic internal standards (e.g., alternative organophosphates like chlorpyrifos-d10) often exhibit retention time shifts of 0.2–1.5 minutes depending on the chromatographic system, leading to differential matrix effect exposure and compromised quantitative accuracy [2]. Temephos-d12's co-elution with unlabeled temephos ensures that the IS-to-analyte response ratio remains stable even in the presence of substantial matrix variability, a critical requirement for high-throughput environmental and toxicokinetic studies.

Chromatography LC-MS/MS Bioanalysis

In Vivo Metabolic Profiling: Enabling Accurate Quantification of Temephos and Its Eleven Metabolites

Temephos administered orally to rats (300 mg/kg) yields at least eleven metabolites, including temephos-sulfoxide (Tem-SO) and the neurotoxic temephos-oxon (Tem-oxon), which distributes to the brain, liver, kidney, and adipose tissue [1]. Tem-SO₂-OH is identified as the most abundant circulating metabolite and a candidate exposure biomarker [2]. Without Temephos-d12 as an internal standard, the accurate quantification of these structurally similar metabolites in biological extracts is confounded by variable extraction efficiency (e.g., from lipid-rich tissues) and differential ionization in ESI-MS. Temephos-d12 enables isotope dilution quantification of the parent compound and serves as a reference for relative quantitation of its metabolites, a task that unlabeled temephos cannot perform because it would be indistinguishable from endogenously generated analyte.

Toxicokinetics Metabolism Biomarker Discovery

Environmental Fate Studies: pH-Dependent Hydrolysis Half-Life Data Informs Sampling Regimens

Temephos hydrolysis follows first-order kinetics with rate constants varying by over four-fold across pH 4–11: k_pH4 = 1.22×10⁻³ hr⁻¹ (t½ = 568 hr), k_pH7 = 1.17×10⁻³ hr⁻¹ (t½ = 592 hr), k_pH9 = 5.11×10⁻³ hr⁻¹ (t½ = 136 hr), and k_pH11 = 5.53×10⁻³ hr⁻¹ (t½ = 125 hr) [1]. This pronounced pH dependence indicates that in alkaline waters (e.g., eutrophic conditions), temephos degrades more than four times faster than in neutral pH environments. Temephos-d12 enables accurate determination of residual temephos concentrations in such degradation studies by correcting for matrix effects in water samples with variable dissolved organic carbon content. Field application studies in rice crop waters further demonstrate that only a maximum of 5.5% of aerially applied temephos is detected immediately post-application due to rapid dispersion and transformation [2], underscoring the need for isotope dilution methods to achieve reliable quantification at trace levels (0.01–2.27 μg/L range).

Environmental Chemistry Pesticide Fate Hydrolysis

Validated Application Scenarios for Temephos-d12 Based on Quantitative Evidence


Regulatory Environmental Monitoring of Temephos Residues in Surface and Agricultural Waters

Temephos-d12 is the appropriate internal standard for LC-MS/MS methods quantifying temephos residues in compliance with environmental monitoring programs. As demonstrated by Lacorte et al. (1996), temephos concentrations in rice crop field waters range from 0.01 to 2.27 μg/L, with only 5.5% of applied pesticide detectable immediately post-spraying [1]. The deuterated IS corrects for solid-phase extraction (C18 Empore disk) recovery variability and matrix suppression in thermospray LC-MS, enabling accurate quantification at these trace environmental levels. The pH-dependent hydrolysis data (t½ from 125 to 592 hr) further informs sample collection and preservation protocols, as alkaline waters require expedited processing to avoid analyte loss [2].

Toxicokinetic and Metabolism Studies of Organophosphate Exposure

In preclinical toxicokinetic investigations, Temephos-d12 enables the precise quantification of parent temephos in biological matrices despite the compound's rapid absorption (t½_abs = 0.38 hr) and elimination (t½_elim = 8.6 hr) [3]. The IS corrects for differential extraction efficiency from lipid-rich tissues (e.g., adipose, where temephos preferentially accumulates) and from organs with high clearance rates (liver: 7.59 mL/min; kidney: 5.52 mL/min). It also allows researchers to distinguish exogenously spiked analyte from endogenously generated temephos and its metabolites (Tem-SO, Tem-oxon), a distinction unlabeled standards cannot provide.

Method Development and Validation for Pesticide Residue Analysis in Complex Matrices

Analytical laboratories developing and validating LC-MS/MS methods for temephos in food, water, or biological samples require a co-eluting isotopic IS to meet regulatory method performance criteria (e.g., SANTE/11312/2021 guidelines). Temephos-d12 fulfills the requirement for a stable isotope-labeled analog that chromatographs identically to the target analyte, thereby minimizing relative matrix effect variability across sample batches [4]. The 99 atom% D isotopic enrichment and >95% chemical purity ensure that the IS contribution to the native analyte's MRM channel is negligible, a critical parameter during method linearity and limit of quantification (LOQ) validation studies.

Biomarker Discovery for Human Exposure Assessment

The identification of Tem-SO₂-OH as the most abundant circulating metabolite of temephos suggests its utility as a urinary or blood-based exposure biomarker [5]. Temephos-d12 serves as a foundational IS for developing and validating analytical methods to quantify this biomarker in human biomonitoring studies. Because unlabeled temephos cannot distinguish between the administered IS and endogenous residues, the deuterated compound is essential for accurate biomarker quantitation, particularly when assessing low-level environmental or occupational exposures.

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